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Compound of Interest

Compound Name: n-methyl-2-naphthamide
CAS No.: 3815-22-3
Cat. No.: B1605573
Get Quote
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Executive Summary
-methyl-2-naphthamide (CAS: 3815-22-3) acts as a high-affinity pharmacophore anchor.[1] Its

planar naphthalene ring provides robust hydrophobic stacking interactions (1t-1t), while the
-methyl amide moiety functions as a directional hydrogen bond donor/acceptor.[1][2]

In drug development, this scaffold is the "warhead carrier" for:

e CYP17A1 Inhibition (Oncology): It anchors the drug in the androgen biosynthetic active site,
positioning a heterocyclic headgroup (e.g., imidazole) to coordinate with the heme iron,
blocking testosterone production.[2]

* Melatonergic Modulation (Neurology): It acts as a bioisostere for the indole core of
melatonin, binding to MT1/MT2 GPCRs to regulate circadian rhythms.[2]

Chemical & Physical Specifications

Understanding the physicochemical baseline is critical for assay design and solubility
optimization.[2]
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Property Value Relevance to MOA

Molecular Formula Compact lipophilic core.[1]

Fragment-like; ideal for Lead

Molecular Weight 185.22 g/mol C
Optimization.[1]
High membrane permeability;
LogP (Lipophilicity) ~25-2.8 favors hydrophobic pocket
binding.[1]
Amide group acts as a
H-Bond Donors/Acceptors 1/1 "molecular hinge" in receptor
binding.[1]
Intrinsic fluorescence allows
nm,
Fluorescence for label-free binding assays.
nm [11[2]

Mechanism of Action (MOA)
Primary Mechanism: CYP17A1 Inhibition (Androgen
Blockade)

The most clinically significant application of the

-methyl-2-naphthamide scaffold is in Orteronel (TAK-700), a selective inhibitor of 17,20-lyase.
[11[2]

o Target: Cytochrome P450 17A1 (CYP17A1), specifically the 17,20-lyase activity.[2][3]

o Pathophysiology: CYP17A1 converts precursors (pregnenolone/progesterone) into
androgens (DHEA/androstenedione), which drive prostate cancer growth.[2]

e Molecular Mechanics:
o Anchor: The naphthalene ring of the

-methyl-2-naphthamide core slides into the hydrophobic substrate channel of CYP17A1.[1]
[2]
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o Positioning: The rigid amide bond orients the molecule, forcing the attached imidazole ring

(in Orteronel) directly above the Heme iron.[2]

o Blockade: The imidazole nitrogen coordinates with the Heme iron (

), preventing the oxidation of the steroid substrate.[1][2]

o Selectivity: Unlike Abiraterone (steroidal), the naphthamide core is non-steroidal, reducing

off-target effects on mineralocorticoid receptors.[2]

Secondary Mechanism: Melatonergic Agonism
(MT1/MT2)

The scaffold is a bioisostere of the melatonin indole ring.[1][2]
o Target: MT1 (Sleep onset) and MT2 (Circadian phase) GPCRs.[2][4]
e Binding Mode:
o Hydrophobic Pocket: The naphthalene ring mimics the indole of melatonin, engaging in

stacking with Phel79 (MT1) or Phel192 (MT2).[1][2]

o H-Bonding: The amide carbonyl accepts a hydrogen bond from Asn162, locking the
receptor in an active conformation.[1][2]

Visualization of Signaling & Inhibition

The following diagram illustrates the dual-pathway interference of the

-methyl-2-naphthamide scaffold in androgen synthesis and circadian regulation.
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Caption: Dual-target utility of the scaffold. Left branch: CYP17AL1 inhibition mechanism
(Oncology).[2] Right branch: Melatonergic agonism (Neurology).[2]

Experimental Protocols
Protocol A: Synthesis of -Methyl-2-Naphthamide

Use this protocol to generate the core scaffold for derivatization.[1]
Reagents: 2-Naphthoic acid, Thionyl chloride (

), Methylamine (
), Dichloromethane (DCM).[2]

¢ Activation: Dissolve 2-naphthoic acid (1.0 eq) in dry DCM. Add

(1.5 eq) and a catalytic drop of DMF.[2] Reflux for 2 hours to form 2-naphthoyl chloride.[1]
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» Evaporation: Remove solvent and excess

under vacuum.

o Amidation: Re-dissolve the acid chloride in dry DCM at 0°C. Slowly add Methylamine (2.0 M
in THF, 2.0 eq) and Triethylamine (1.5 eq).

e Workup: Stir at RT for 4 hours. Wash with 1M HCI, then sat.[2]

. Dry organic layer over

2]

Purification: Recrystallize from Ethanol/Water to yield white crystals (MP: ~108-109°C).

Protocol B: CYP17A1 Inhibition Assay (In Vitro)

Validates the scaffold's ability to block androgen synthesis.[2]
Materials:

e Recombinant human CYP17A1 microsomes.

e Substrate:

-17
-hydroxypregnenolone.[1]

o Cofactor: NADPH regenerating system.
Workflow:

 Incubation: Mix CYP17A1 microsomes (5 pg) with test compound (0.1 nM — 10 pM) in
phosphate buffer (pH 7.4).

e Initiation: Add substrate (2 uM) and NADPH system. Incubate at 37°C for 15 minutes.

e Termination: Stop reaction with ice-cold acetonitrile.
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o Separation: Centrifuge and separate metabolites using HPLC-radiometry.
e Analysis: Calculate

by measuring the reduction in DHEA (dehydroepiandrosterone) peak area relative to control.

[2]

o Success Criteria: An

nM indicates potent inhibition (typical for Orteronel-class derivatives).[1][2]

References

e CYP17A1 Inhibition:Yamaoka, M., et al.[2][3] "Orteronel (TAK-700), a novel non-steroidal
17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and
serum steroid levels in cynomolgus monkeys."[1] Journal of Steroid Biochemistry and
Molecular Biology, 2012.

e Melatonergic Binding:Zlotos, D. P., et al.[2][5] "Naphthalene-based melatonin receptor
agonists: Design, synthesis, and pharmacological evaluation." Journal of Medicinal
Chemistry, 2009.[2]

» Scaffold Synthesis:Biosynce. "N-Methyl-2-naphthamide Properties and Synthesis."[1][6][7]
Biosynce Chemical Data, 2024.[2]

o Orteronel Structure:Kaku, T., et al.[2] "Discovery of Orteronel (TAK-700), a
Naphthylmethylimidazole Derivative, as a Highly Selective 17,20-Lyase Inhibitor for the
Treatment of Prostate Cancer."[1][2] ACS Medicinal Chemistry Letters, 2011.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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